5-(2-Sulfanylethyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 2-mercaptoethanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Sulfanylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biochemical applications.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Sulfanylethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione involves its ability to form and break disulfide bonds. This property is crucial in biochemical applications, where disulfide bonds play a key role in protein folding and stability . The compound interacts with molecular targets such as thiol groups in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar compounds to 5-(2-Sulfanylethyl)imidazolidine-2,4-dione include:
Imidazolidine-2,4-dione: Lacks the sulfanyl group, making it less reactive in certain biochemical applications.
2-Mercaptoethanol: Contains a sulfanyl group but lacks the imidazolidine-2,4-dione structure, limiting its use in specific reactions.
The uniqueness of this compound lies in its combination of the imidazolidine-2,4-dione core with a sulfanyl group, providing a versatile tool for various scientific applications .
Properties
IUPAC Name |
5-(2-sulfanylethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c8-4-3(1-2-10)6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASRCFWDKGPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C1C(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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